5,7-difluoro-2,3-dihydro-1H-inden-1-ol
Description
5,7-Difluoro-2,3-dihydro-1H-inden-1-ol is a bicyclic aromatic alcohol characterized by a dihydroindene backbone with hydroxyl and fluorine substituents at positions 1, 5, and 5. Its molecular formula is C₉H₈F₂O, and its structure features a fused bicyclic system with two fluorine atoms meta to the hydroxyl group (). The hydroxyl group at position 1 contributes to its polarity and hydrogen-bonding capacity, while the fluorine substituents enhance metabolic stability and influence electronic properties.
Properties
Molecular Formula |
C9H8F2O |
|---|---|
Molecular Weight |
170.16 g/mol |
IUPAC Name |
5,7-difluoro-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C9H8F2O/c10-6-3-5-1-2-8(12)9(5)7(11)4-6/h3-4,8,12H,1-2H2 |
InChI Key |
WFIROEBHLFQTTP-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1O)C(=CC(=C2)F)F |
Canonical SMILES |
C1CC2=C(C1O)C(=CC(=C2)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
Table 1: Key Structural Features and Properties
Key Observations:
- Functional Groups : Replacing the hydroxyl group with an amine () introduces basicity, while ketone derivatives () enable diverse reactivity, such as forming hydrazones or undergoing condensations.
- Halogen Effects : Bromine substituents () increase molecular weight (291.97 g/mol vs. 170.16 g/mol for the target compound) and may enhance lipophilicity but reduce metabolic stability compared to fluorine.
Key Observations:
- The target compound’s synthesis requires careful handling to avoid racemization, as prolonged vacuum exposure during solvent removal can lead to sublimation of the racemic fraction .
- Methylation of indole derivatives () is straightforward, but sulfonation (e.g., in 5-Fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indole) demands anhydrous conditions and precise stoichiometry .
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